molecular formula C8H5ClN2O2 B15070090 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid

8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B15070090
M. Wt: 196.59 g/mol
InChI Key: JDLQNEQSDABXEZ-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is a fused bicyclic system containing both nitrogen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Comparison: 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogues, it has shown higher selectivity and sensitivity in certain applications, such as pH monitoring and antituberculosis activity .

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLQNEQSDABXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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